molecular formula C13H9FO3 B6377826 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol CAS No. 1261994-60-8

5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol

Cat. No.: B6377826
CAS No.: 1261994-60-8
M. Wt: 232.21 g/mol
InChI Key: HNMUNTIKXNQAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol: is an organic compound characterized by the presence of a fluorine atom, hydroxyl group, and formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-5-hydroxyphenylboronic acid.

    Formylation: The formylation of 3-fluoro-5-hydroxyphenylboronic acid is achieved using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters precisely.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol can undergo oxidation to form corresponding quinones.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry:

    Materials Science: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 3-Fluoro-5-hydroxyphenylboronic acid
  • 5-Fluoro-2-hydroxybenzaldehyde
  • 3-Fluoro-4-hydroxybenzaldehyde

Comparison:

  • Uniqueness: 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a hydroxyl group on the same phenyl ring, which imparts distinct chemical reactivity and biological activity.
  • Structural Differences: Compared to similar compounds, the specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-3-10(4-12(16)6-11)8-1-2-9(7-15)13(17)5-8/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMUNTIKXNQAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685104
Record name 3'-Fluoro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-60-8
Record name 3'-Fluoro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.